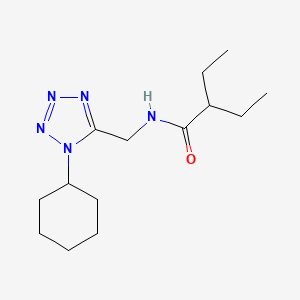

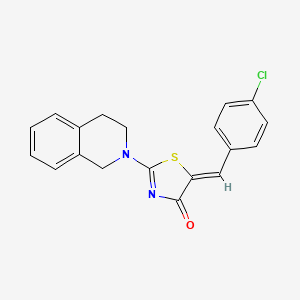

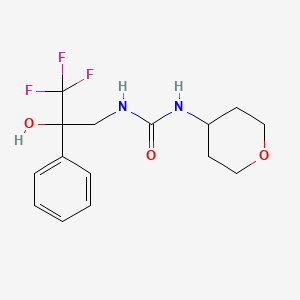

![molecular formula C14H18N4O3S B2626821 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide CAS No. 2034238-44-1](/img/structure/B2626821.png)

1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines . This method provides a simpler and greener synthetic methodology .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs can improve both the absorption and emission behaviors .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides and halo ketones to form thiazoles and 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide, also known as 1-methanesulfonyl-N-{pyrazolo[1,5-a]pyridin-5-yl}piperidine-4-carboxamide:

Pharmacological Research

This compound has shown potential in pharmacological research due to its unique chemical structure, which allows it to interact with various biological targets. It can be used to study the inhibition of specific enzymes or receptors, contributing to the development of new therapeutic agents for diseases such as cancer, inflammation, and neurological disorders .

Drug Design and Development

In drug design, this compound serves as a lead molecule for the synthesis of new drugs. Its structure can be modified to enhance its efficacy, selectivity, and pharmacokinetic properties. Researchers use it to design analogs that can be tested for improved therapeutic profiles .

Biochemical Assays

The compound is utilized in biochemical assays to investigate its binding affinity and activity against various biological targets. These assays help in understanding the mechanism of action and the potential therapeutic applications of the compound .

Molecular Docking Studies

Molecular docking studies involve the use of computational techniques to predict the interaction between the compound and its target proteins. This helps in identifying the binding sites and understanding the molecular basis of its activity, which is crucial for rational drug design .

Chemical Biology

In chemical biology, this compound is used to probe biological systems and understand the role of specific proteins or pathways. It can be tagged with fluorescent markers or other probes to study its localization and interaction within cells .

Medicinal Chemistry

Medicinal chemists use this compound as a scaffold to develop new chemical entities with potential therapeutic benefits. By modifying its structure, they can create derivatives with enhanced biological activity and reduced toxicity .

Toxicological Studies

The compound is also employed in toxicological studies to assess its safety profile. Researchers evaluate its cytotoxicity, genotoxicity, and other toxicological parameters to ensure its suitability for further development as a drug candidate .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its versatile structure allows for various chemical modifications, making it a valuable tool for the synthesis of novel compounds with potential biological activity .

These applications highlight the versatility and importance of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide in scientific research, particularly in the fields of pharmacology, drug development, and chemical biology.

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-methylsulfonyl-N-pyrazolo[1,5-a]pyridin-5-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-22(20,21)17-7-3-11(4-8-17)14(19)16-12-5-9-18-13(10-12)2-6-15-18/h2,5-6,9-11H,3-4,7-8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTLXWJDVHJYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

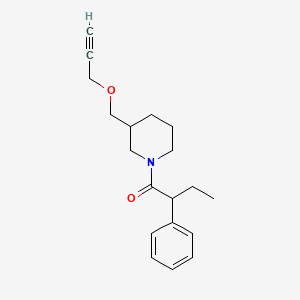

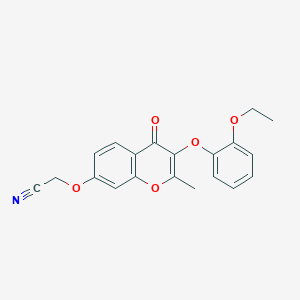

![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2626741.png)

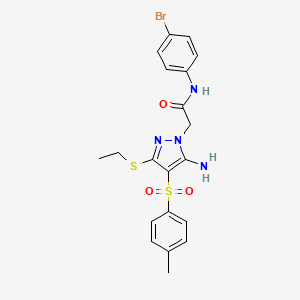

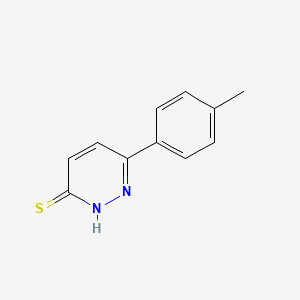

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2626746.png)

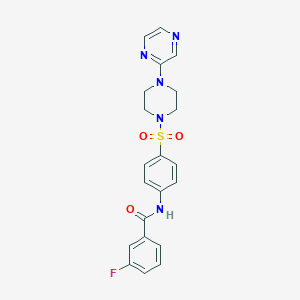

![[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride](/img/structure/B2626749.png)

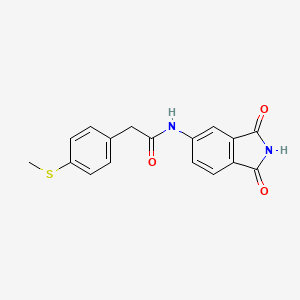

![N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2626752.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2626761.png)